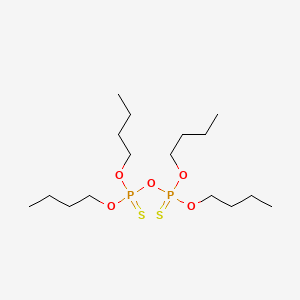
4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a hexyloxy group, a methyl group, and two phenyl groups attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the phenyl groups: The phenyl groups can be introduced via Friedel-Crafts alkylation. Benzene can react with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Hexyloxy group addition: The hexyloxy group can be introduced through nucleophilic substitution. For example, 1-bromohexane can react with the pyrazole derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
科学的研究の応用
4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a stabilizer in polymers and as an additive in lubricants.
作用機序
The mechanism of action of 4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The hexyloxy and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-(Hexyloxy)-3,5-diphenyl-1H-pyrazole: Lacks the methyl group, which may affect its binding properties and reactivity.
1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the hexyloxy group, which may influence its solubility and interaction with hydrophobic environments.
4-(Methoxy)-1-methyl-3,5-diphenyl-1H-pyrazole: Contains a methoxy group instead of a hexyloxy group, which may alter its electronic properties and reactivity.
Uniqueness
4-(Hexyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific physical and chemical properties. The hexyloxy group enhances its hydrophobicity, while the phenyl groups contribute to its aromatic character. The methyl group can influence its steric and electronic properties, making it distinct from other pyrazole derivatives.
特性
CAS番号 |
60627-54-5 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC名 |
4-hexoxy-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C22H26N2O/c1-3-4-5-12-17-25-22-20(18-13-8-6-9-14-18)23-24(2)21(22)19-15-10-7-11-16-19/h6-11,13-16H,3-5,12,17H2,1-2H3 |
InChIキー |
BYDDXBBIHPIEIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



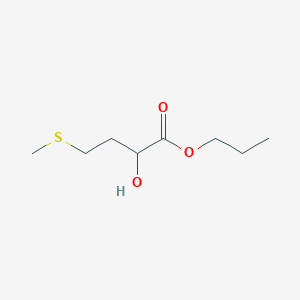
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
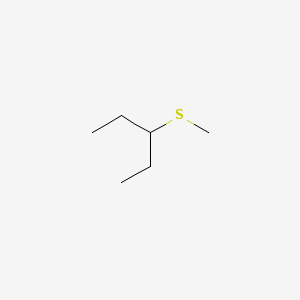
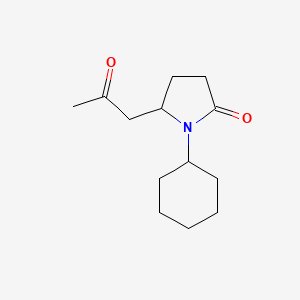
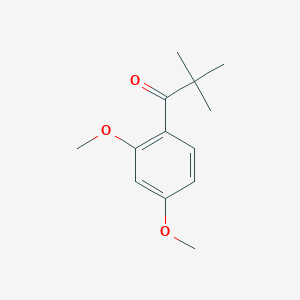
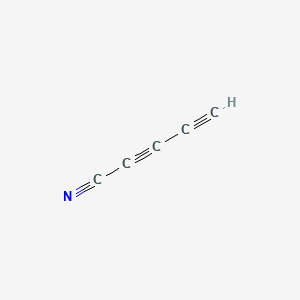
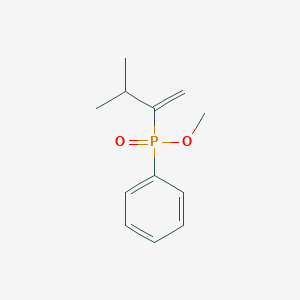
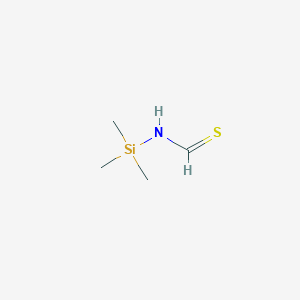
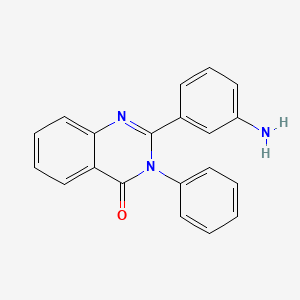
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
